2-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}-4-methylphenol
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Overview
Description
2-[(E)-[(2-HYDROXY-5-METHYLPHENYL)IMINO]METHYL]-4-IODOPHENOL is an organic compound with a complex structure that includes both hydroxyl and imino groups, as well as an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(2-HYDROXY-5-METHYLPHENYL)IMINO]METHYL]-4-IODOPHENOL typically involves the condensation of 2-hydroxy-5-methylbenzaldehyde with 4-iodophenol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out under reflux .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(2-HYDROXY-5-METHYLPHENYL)IMINO]METHYL]-4-IODOPHENOL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imino group can be reduced to form an amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions include ketones, amines, and substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(E)-[(2-HYDROXY-5-METHYLPHENYL)IMINO]METHYL]-4-IODOPHENOL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(E)-[(2-HYDROXY-5-METHYLPHENYL)IMINO]METHYL]-4-IODOPHENOL involves its interaction with specific molecular targets and pathways. The hydroxyl and imino groups can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-methylbenzaldehyde
- 4-Iodophenol
- 2-Hydroxy-5-methylacetophenone
Uniqueness
2-[(E)-[(2-HYDROXY-5-METHYLPHENYL)IMINO]METHYL]-4-IODOPHENOL is unique due to its combination of functional groups and the presence of an iodine atom, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H12INO2 |
---|---|
Molecular Weight |
353.15 g/mol |
IUPAC Name |
2-[(2-hydroxy-5-iodophenyl)methylideneamino]-4-methylphenol |
InChI |
InChI=1S/C14H12INO2/c1-9-2-4-14(18)12(6-9)16-8-10-7-11(15)3-5-13(10)17/h2-8,17-18H,1H3 |
InChI Key |
OMQLTAAKPCSKNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=CC2=C(C=CC(=C2)I)O |
Origin of Product |
United States |
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